molecular formula C4H8O3 B053867 1,3-Dioxan-5-ol CAS No. 4740-78-7

1,3-Dioxan-5-ol

Cat. No.: B053867
CAS No.: 4740-78-7
M. Wt: 104.1 g/mol
InChI Key: VCKSNYNNVSOWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxan-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,3-Dioxan-5-ol, also known as Glycerol formal , is a chemical compound with the molecular formula C4H8O3 It’s known to be used as a dye emulsifier and as a cosolvent for drug delivery , suggesting that it may interact with a variety of biological targets depending on the specific application.

Mode of Action

As a cosolvent, it likely works by enhancing the solubility of other compounds, thereby facilitating their delivery to the intended targets

Biochemical Pathways

This compound is involved in the synthesis of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures . These derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . The derivatives of this compound can then be reacted with aromatic aldehydes to obtain high yields of the respective bischalcones .

Result of Action

As a cosolvent, it likely enhances the efficacy of other compounds by improving their solubility and facilitating their delivery to the intended targets .

Action Environment

This compound is a clear, colorless liquid that is sparingly soluble in chloroform . It has a boiling point of 192-193°C and a density of 1.203 g/mL at 25°C . It’s stable under normal conditions, but it can cause irritation to the skin, eye, and respiratory system . It should be stored in a refrigerator and kept away from high temperatures and fire sources, as it can decompose into toxic gases when heated .

Properties

IUPAC Name

1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSNYNNVSOWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197128
Record name Glycerol formal, alpha,alpha'
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-78-7
Record name 1,3-Dioxan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4740-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol formal, alpha,alpha'
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol formal, alpha,alpha'
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCEROL FORMAL, .ALPHA.,.ALPHA'
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxan-5-ol
Reactant of Route 2
Reactant of Route 2
1,3-Dioxan-5-ol
Reactant of Route 3
Reactant of Route 3
1,3-Dioxan-5-ol
Reactant of Route 4
1,3-Dioxan-5-ol
Reactant of Route 5
1,3-Dioxan-5-ol
Reactant of Route 6
1,3-Dioxan-5-ol
Customer
Q & A

Q1: What is 1,3-Dioxan-5-ol, and how is it synthesized?

A: this compound is a six-membered heterocyclic compound containing two oxygen atoms in the ring. It is commonly synthesized via the acetalization of glycerol with benzaldehyde, typically catalyzed by p-toluenesulfonic acid [, ]. This reaction often yields a mixture of this compound (the six-membered ring) and 2-phenyl-1,3-dioxolane-4-methanol (the five-membered ring) [].

Q2: What are the structural characteristics of this compound?

A: this compound exists as a colorless oil with a density of 1.191 g/mL. Spectroscopic data confirms its structure: - Molecular formula: C4H8O3 - Molecular weight: 104.10 g/mol - 1H NMR (CDCl3): δ 4.93 (d, J = 6.3 Hz, 1H), 4.76 (d, J = 6.3 Hz, 1H), 3.94–3.84 (m, 4H), 3.64–3.61 (m, 1H), 2.78 (bs, 1H) [] - 13C NMR (CDCl3): δ 94.0, 71.7, 64.1 []

Q3: Are there alternative catalysts for this compound synthesis?

A: Yes, researchers are exploring alternative catalysts for the synthesis of this compound. One promising approach utilizes solid acid catalysts, such as tungstophosphoric acid (H3PW12O40) supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. These catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to traditional Brønsted acid catalysts like HCl and H2SO4.

Q4: How does the structure of this compound influence its reactivity?

A: The presence of the 1,3-dioxane ring in this compound significantly impacts its reactivity. This ring system can act as a template, influencing the stereochemistry of subsequent reactions. For example, in epoxy alcohol cyclization reactions, the 1,3-dioxane template promotes remarkable endo-to-exo selectivity, favoring the formation of tetrahydropyran (THP) rings over tetrahydrofuran (THF) rings [].

Q5: Has this compound been investigated for its potential biological activity?

A: While this compound itself is not extensively studied for its direct biological activity, its derivatives, particularly the 2-phenyl-1,3-dioxan-5-one, have been explored for potential pharmaceutical applications []. Additionally, glycerol formal, a mixture primarily containing this compound and 1,3-dioxolane-4-methanol, has been investigated for its effects on sympathetic neurotransmission in isolated rabbit hearts [].

Q6: What analytical techniques are commonly employed to study this compound?

A: Several analytical techniques are used to characterize and quantify this compound. - Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, providing information on the compound's carbon and hydrogen framework [, ]. - Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify this compound, particularly in complex mixtures, such as those obtained from fungal secretions []. - X-ray crystallography has been instrumental in determining the structure of this compound derivatives, offering insights into their three-dimensional conformations and potential for intermolecular interactions [].

Q7: Are there any environmental concerns associated with this compound?

A: While specific data on the environmental impact of this compound is limited in the provided research, its synthesis often employs catalysts like p-toluenesulfonic acid, which can pose environmental risks []. Therefore, exploring environmentally benign alternatives, such as solid acid catalysts, and implementing appropriate waste management strategies are crucial to mitigate potential environmental impact [].

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could focus on:

  • Developing sustainable and efficient synthetic methodologies: This includes exploring novel catalytic systems, such as heterogeneous catalysts, and optimizing reaction conditions to enhance yield and selectivity while minimizing waste generation [].
  • Expanding its applications in organic synthesis: The unique reactivity of this compound, particularly its ability to act as a template in cyclization reactions, warrants further exploration for the synthesis of valuable compounds [].
  • Investigating the biological activity of its derivatives: The pharmacological effects observed with glycerol formal suggest that this compound derivatives might possess interesting biological activities, prompting further studies to explore their therapeutic potential [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.